

Crystal structure of Methyl 4-hydrazinylbenzoate Hydrochloride

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Compound of Interest

Compound Name: *Methyl 4-hydrazinylbenzoate*
Hydrochloride

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An In-depth Technical Guide to the Crystal Structure of **Methyl 4-hydrazinylbenzoate Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical properties of **Methyl 4-hydrazinylbenzoate Hydrochloride** ($C_8H_{11}ClN_2O_2$). Given the absence of a publicly available, experimentally determined crystal structure for this specific compound, this guide leverages data from its close structural analog, Ethyl 4-hydrazinobenzoate Hydrochloride, to infer its crystallographic properties. This document outlines the compound's molecular characteristics, predicted crystallographic parameters, and detailed experimental protocols for its synthesis and crystal structure determination.

Molecular and Physicochemical Properties

Methyl 4-hydrazinylbenzoate Hydrochloride is a hydrazine derivative with a molecular weight of 202.64 g/mol .^{[1][2]} It serves as a versatile building block in the synthesis of various organic compounds, with potential applications in pharmaceuticals and agrochemicals.^[1] The presence of both an ester and a hydrazine moiety allows for a range of chemical transformations, including condensation and acylation reactions.^[1]

Table 1: Physicochemical Properties of **Methyl 4-hydrazinylbenzoate Hydrochloride**

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ ClN ₂ O ₂	[1][2]
Molecular Weight	202.64 g/mol	[1][2]
IUPAC Name	methyl 4-hydrazinylbenzoate;hydrochloride	[1][2]
Melting Point	205-207°C	[1]
Physical Form	Solid	
Purity	Typically ≥97%	
InChI Key	MXSGRGCOQOKEH-UHFFFAOYSA-N	

Crystallographic Analysis

Direct experimental data for the crystal structure of **Methyl 4-hydrazinylbenzoate Hydrochloride** is not readily available in the searched literature. However, a crystallographic investigation of its ethyl analog, Ethyl 4-hydrazinobenzoate Hydrochloride, provides valuable insights.[1][3] Based on the structural similarity, it is inferred that **Methyl 4-hydrazinylbenzoate Hydrochloride** likely crystallizes in a similar system.[1]

The crystal structure of Ethyl 4-hydrazinobenzoate Hydrochloride was determined by X-ray diffraction.[3] The compound crystallizes in the triclinic space group P-1 with two formula units in the asymmetric unit ($Z' = 2$).[3] The crystal packing is stabilized by a network of N-H...N and N-H...Cl hydrogen bonds, forming complex sheets.[3]

Table 2: Crystallographic Data for Ethyl 4-hydrazinobenzoate Hydrochloride

Parameter	Value
Crystal System	Triclinic
Space Group	P-1
a (Å)	5.9566 (4)
b (Å)	7.4498 (6)
c (Å)	23.5349 (17)
α (°)	84.323 (3)
β (°)	84.521 (3)
γ (°)	80.257 (3)
Volume (Å ³)	1020.95 (13)
Z'	2

Data sourced from a study on Ethyl 4-hydrazinobenzoate Hydrochloride and presented here as a predictive model for the methyl analog.[\[3\]](#)

Experimental Protocols

Synthesis of Methyl 4-hydrazinylbenzoate Hydrochloride

A general method for the synthesis of **Methyl 4-hydrazinylbenzoate Hydrochloride** involves the reaction of 2-hydrazinylbenzoic acid with methanol in the presence of hydrogen chloride.

Protocol:

- Dissolve 2-hydrazinylbenzoic acid in methanol.
- Slowly add a 4M solution of hydrogen chloride in dioxane to the methanolic solution.
- Stir the reaction mixture at an elevated temperature (e.g., 90°C) for several hours (e.g., 5 hours).
- Upon completion, cool the reaction mixture to room temperature (e.g., 20°C).

- Collect the resulting precipitate by filtration.
- Wash the precipitate with a suitable solvent, such as ether.
- Dry the collected solid to obtain **Methyl 4-hydrazinylbenzoate Hydrochloride**.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like **Methyl 4-hydrazinylbenzoate Hydrochloride** is a multi-step process.^[4]

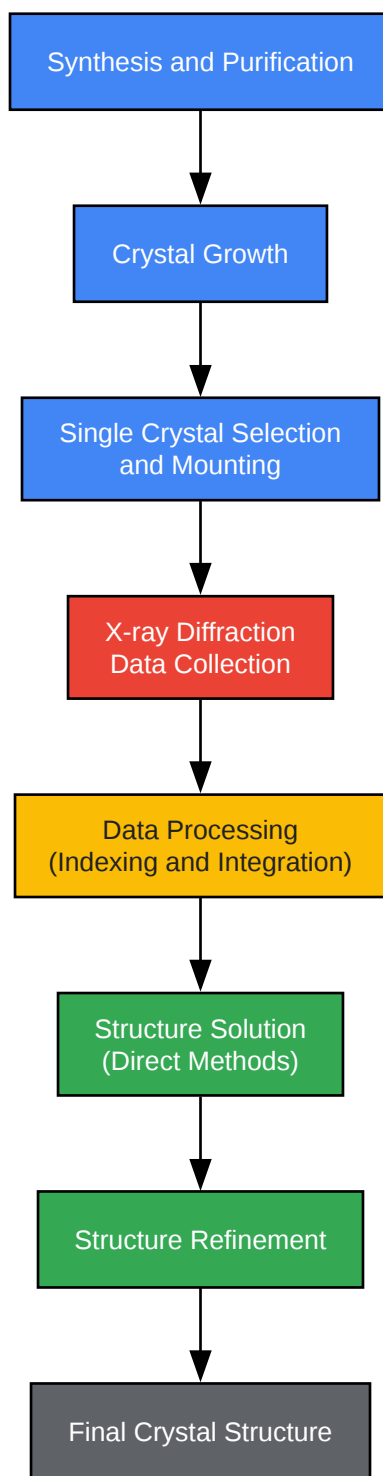
Protocol:

- **Crystal Growth:** High-quality single crystals are essential for X-ray diffraction analysis. Common methods for growing crystals from a purified compound include:
 - **Slow Evaporation:** A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
 - **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the compound's solution induces crystallization.^[4]
 - **Cooling:** A saturated solution at an elevated temperature is slowly cooled to decrease the compound's solubility and promote crystal growth.^[4]
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head using a glass fiber or a cryo-loop.^[4]
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer.
 - The crystal is exposed to a monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.7107$ Å).^[5]
 - The crystal is rotated, and a series of diffraction images are collected at various orientations to measure a complete set of diffraction intensities.^{[4][6]}

- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.^[4] This involves indexing the diffraction spots and integrating their intensities.^[4]
- **Structure Solution and Refinement:**
 - The initial crystal structure is determined using direct methods.
 - The structural model is then refined against the experimental diffraction data to obtain the final, accurate atomic positions and other crystallographic parameters.

Visualizations

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.



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Workflow for Small Molecule Crystal Structure Determination.

This guide provides a foundational understanding of the crystal structure and analysis of **Methyl 4-hydrazinylbenzoate Hydrochloride**. While direct experimental data for the methyl

ester is pending, the provided information on its ethyl analog offers a robust predictive model for researchers and professionals in drug development.

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